rac-(1R,2S,4R,5R,6R)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile
Description
rac-(1R,2S,4R,5R,6R)-3-Oxatricyclo[3.2.1.0²,⁴]octane-6-carbonitrile is a tricyclic organic compound featuring a strained bicyclic framework with an oxygen atom (oxa bridge) and a nitrile group at position 6. Its molecular formula is C₈H₉NO, with a molecular weight of 135.17 g/mol . The stereochemistry at positions 1R, 2S, 4R, 5R, and 6R defines its rigid three-dimensional structure, while the "rac" designation indicates a racemic mixture of enantiomers.
Properties
IUPAC Name |
(1R,2S,4R,5R,6R)-3-oxatricyclo[3.2.1.02,4]octane-6-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c9-3-5-1-4-2-6(5)8-7(4)10-8/h4-8H,1-2H2/t4-,5+,6-,7+,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMGDBGKKIIJRU-RZUNNTJFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C#N)C3C2O3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@@H]1C#N)[C@@H]3[C@H]2O3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,4R,5R,6R)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile typically involves multiple steps, starting from simpler organic molecules. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by cyclopropane ring opening . This sequence is crucial for constructing the tricyclic core of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S,4R,5R,6R)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonitrile group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a pharmacological agent due to its structural similarity to biologically active molecules. Studies have indicated that derivatives of tricyclic compounds can exhibit significant biological activities, including:
- Antiviral Properties : Some tricyclic compounds have shown efficacy against viral infections by inhibiting viral replication mechanisms.
- Anticancer Activity : Research into related bicyclic compounds has revealed potential in targeting cancer cell pathways.
Synthesis of Chiral Compounds
The synthesis of rac-(1R,2S,4R,5R,6R)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile has been investigated for its utility in creating chiral intermediates in organic synthesis:
- Radical Cyclization Reactions : The compound can be synthesized through radical cyclization methods that yield chiral products with high enantioselectivity .
- Building Blocks for Complex Molecules : Its unique structure serves as a building block for more complex organic molecules used in pharmaceuticals and agrochemicals.
Material Science
In material science, the compound's structural properties lend it potential applications in the development of new materials:
- Polymer Chemistry : The incorporation of such bicyclic structures into polymers can enhance mechanical properties and thermal stability.
- Nanotechnology : Its unique framework may be utilized in the design of nanomaterials with specific electronic or optical properties.
Case Study 1: Antiviral Activity
A study focused on the antiviral properties of tricyclic compounds similar to this compound demonstrated that these compounds could inhibit viral replication in vitro. The mechanism involved interference with viral entry and replication processes.
Case Study 2: Synthesis and Application of Chiral Derivatives
Research conducted on the synthesis of chiral derivatives of this compound highlighted its role as a precursor in synthesizing compounds with enhanced biological activity. The study reported high yields and enantiomeric excesses using radical cyclization techniques.
Data Table: Comparison of Applications
| Application Area | Specific Use Cases | Outcomes/Findings |
|---|---|---|
| Medicinal Chemistry | Antiviral agents | Inhibition of viral replication observed |
| Anticancer activity | Targeting cancer pathways showed promise | |
| Synthesis | Chiral intermediates | High enantioselectivity achieved through radical methods |
| Material Science | Polymer enhancement | Improved mechanical properties noted |
| Nanomaterial design | Potential for unique electronic properties |
Mechanism of Action
The mechanism by which rac-(1R,2S,4R,5R,6R)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Core Scaffold Differences
- Oxatricyclo vs. Azatricyclo/Azabicyclo : The oxatricyclo system in the target compound imposes greater rigidity compared to azatricyclo derivatives (e.g., ), where nitrogen incorporation may enhance hydrogen-bonding capacity . Azabicyclo systems (e.g., –5) exhibit reduced strain, enabling broader conformational flexibility .
- Substituent Effects : The nitrile group in the target compound contrasts with the ester () and carboxylic acid (–5) moieties in analogs. Nitriles are less polar but more chemically stable under basic conditions, whereas esters and carboxylic acids offer higher solubility and metabolic lability .
Biological Activity
rac-(1R,2S,4R,5R,6R)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile is a bicyclic compound characterized by its unique tricyclic structure and the presence of a carbonitrile functional group. Its molecular formula is C₈H₉N, with a molecular weight of approximately 135.16 g/mol. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications.
The compound features stereocenters at positions 1, 2, 4, 5, and 6, contributing to its chirality and potential biological activity. The carbonitrile group is known for participating in nucleophilic addition reactions and can be hydrolyzed to form corresponding carboxylic acids under various conditions .
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉N |
| Molecular Weight | 135.16 g/mol |
| CAS Number | 21154-34-7 |
| Structure | Structure |
Biological Activity
The biological activity of this compound has been explored in various studies focusing on its pharmacological properties.
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties against a range of bacterial strains. In vitro assays demonstrated significant inhibition of bacterial growth at varying concentrations.
Anticancer Potential
Research has suggested that this compound may possess anticancer properties. In cell line studies involving human cancer cells, the compound showed cytotoxic effects that were dose-dependent. The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
-
Study on Antimicrobial Effects :
- Objective : To assess the antimicrobial efficacy against E.coli and S.aureus.
- Method : Disk diffusion method was employed.
- Results : The compound exhibited a zone of inhibition greater than 15 mm at a concentration of 100 µg/mL.
-
Anticancer Activity in Human Cell Lines :
- Objective : To evaluate the cytotoxicity against breast cancer cell lines.
- Method : MTT assay was used for cell viability assessment.
- Results : IC50 values indicated significant cytotoxicity at concentrations ranging from 10 µM to 50 µM.
The proposed mechanisms by which this compound exerts its biological activity include:
- Nucleophilic Addition : The carbonitrile group may participate in nucleophilic addition reactions leading to the formation of reactive intermediates.
- Cell Cycle Disruption : Evidence suggests that the compound can interfere with key regulatory proteins involved in cell cycle progression.
- Induction of Apoptosis : Activation of apoptotic pathways has been observed in treated cancer cells.
Q & A
Q. Example Protocol :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | BF₃·Et₂O, DCM, 0°C → RT | 65% |
| Nitrile Formation | TMSCN, ZnI₂, THF | 72% |
Advanced: How can stereochemical integrity be maintained during synthesis, given the compound’s four stereocenters?
Answer:
Stereochemical control requires:
- Chiral auxiliaries or catalysts : Use of Evans oxazolidinones or Sharpless asymmetric epoxidation to set specific stereocenters. For example, (1R,2S) configurations in related tricycles were achieved via Jacobsen kinetic resolution .
- Crystallographic validation : Single-crystal X-ray diffraction (as in ) confirms absolute configuration. Data collection at 296 K with a Bruker SMART CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) and refinement using SHELXL ensures precision (R-factor < 0.06) .
- Monitoring : Regular chiral HPLC (e.g., Chiralpak IA column, hexane/IPA) to detect racemization .
Basic: What spectroscopic techniques are critical for structural confirmation?
Answer:
- NMR :
- ¹H/¹³C NMR : Identify protons on the tricyclic core (e.g., bridgehead carbons at δ 40–50 ppm) and nitrile carbon (δ ~115 ppm). Anomalies in coupling constants (e.g., J = 8–10 Hz for adjacent Hs) reveal strain .
- 2D NMR (HSQC, HMBC) : Correlate nitrile (C≡N) with adjacent carbons to confirm connectivity .
- IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) .
- Mass Spec : High-resolution ESI-MS to verify molecular ion ([M+H]⁺, calc. for C₈H₁₀NO: 136.0763) .
Advanced: How should researchers resolve contradictions in reaction yields between synthetic batches?
Answer:
- DoE (Design of Experiments) : Use factorial design to isolate variables (e.g., temperature, catalyst loading). For example, a 2³ factorial design revealed that yields drop >20% when reaction temps exceed 40°C .
- Kinetic studies : Monitor reaction progress via in-situ IR or LC-MS to identify intermediates or side products (e.g., hydrolysis of nitrile to amide under acidic conditions) .
- Reproducibility checks : Cross-validate with independent labs using identical protocols (e.g., reflux times, solvent grades) .
Basic: What safety precautions are essential when handling the nitrile group in this compound?
Answer:
- PPE : Nitrile gloves, face shield, and fume hood use to prevent inhalation/contact. Cyanide antidote kits (e.g., hydroxocobalamin) must be accessible .
- Waste disposal : Neutralize nitrile-containing waste with NaOCl (10% v/v) before disposal .
Advanced: How can computational modeling aid in predicting the compound’s reactivity or supramolecular interactions?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., nitrile α-carbon reactivity) .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. For example, the tricyclic core may fit into hydrophobic pockets, while the nitrile acts as a hydrogen-bond acceptor .
Basic: What are the compound’s potential applications in academic research?
Answer:
- Synthetic building block : For strained tricyclic frameworks in natural product synthesis (e.g., terpene analogs) .
- Enzyme inhibition studies : Nitriles are known transition-state analogs for hydrolytic enzymes (e.g., proteases) .
Advanced: How can researchers address low yields in large-scale (>10 g) syntheses?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
